molecular formula C17H16O4 B12437214 4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 525362-15-6

4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No.: B12437214
CAS No.: 525362-15-6
M. Wt: 284.31 g/mol
InChI Key: XYHQHSLMHJJXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate is a biphenyl-based dicarboxylate ester featuring methyl substituents at the 4,4' and 2 positions. This compound serves as a versatile precursor in organic synthesis and materials science, particularly in the construction of metal-organic frameworks (MOFs) and functionalized ligands. Its structure allows for derivatization at the nitro, amino, or hydroxyl positions, enabling tailored electronic and steric properties for specific applications .

Properties

CAS No.

525362-15-6

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 4-(4-methoxycarbonylphenyl)-3-methylbenzoate

InChI

InChI=1S/C17H16O4/c1-11-10-14(17(19)21-3)8-9-15(11)12-4-6-13(7-5-12)16(18)20-2/h4-10H,1-3H3

InChI Key

XYHQHSLMHJJXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves esterification of 1,1'-biphenyl-4,4'-dicarboxylic acid with methanol under acidic conditions. Sulfuric acid (5–10 mol%) or p-toluenesulfonic acid (PTSA, 3–7 mol%) catalyzes the reaction at reflux (65–80°C) for 6–12 hours. The equilibrium-driven process achieves 89–93% yield, with excess methanol (5:1 molar ratio to acid) shifting the balance toward ester formation. Post-reaction purification via vacuum distillation or recrystallization from ethanol/water mixtures elevates purity to ≥98%.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. A 2025 protocol from Evitachem utilizes a tubular reactor with immobilized lipase catalysts (e.g., Candida antarctica lipase B), enabling operation at 50°C and 15 bar pressure. This method reduces reaction time to 2–3 hours and achieves 94–96% yield with a space-time yield of 0.8 mol L⁻¹h⁻¹. The absence of mineral acids simplifies downstream neutralization steps, reducing wastewater generation by 40% compared to batch processes.

Oxidation of 4,4'-Diisopropylbiphenyl Followed by Esterification

Cobalt-Manganese Catalyzed Oxidation

A patented two-step approach first oxidizes 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid using a Co/Mn/Br catalyst system in acetic acid solvent. Optimal conditions include:

  • Temperature : 180–200°C
  • Oxygen partial pressure : 3–5 kg/cm²
  • Catalyst loading : 0.05–0.1 g-atom Co per 100 g solvent
  • Residence time : 1.5–2.5 hours

This step achieves 88–92% conversion with <5% byproduct formation. The crude dicarboxylic acid is then esterified via Method 1.1, yielding 4,4'-dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate in 85% overall yield.

Challenges and Mitigation Strategies

Scale-up of this route faces oxygen mass transfer limitations and palladium black formation during oxidative steps. Implementing mechanical agitation (500–700 rpm) and oxygen sparging (0.5–1.0 L/min) in 10-L reactors improves yield consistency to ±2%. Catalyst recycling via ion-exchange resins reduces metal waste by 70%.

Alternative Pathways via Functionalized Biphenyl Intermediates

Amination-Alkylation-Hydrolysis Route

A 2025 study demonstrates synthesis from dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate (Scheme 1):

  • Alkylation : Treatment with propargyl bromide (1.2 equiv) and K₂CO₃ in DMF at 60°C for 8 hours introduces the propargyl group (87% yield).
  • Hydrolysis : Saponification with NaOH in THF/MeOH (1:1) at 25°C for 12 hours yields the dicarboxylic acid, followed by re-esterification with methyl iodide.

This route offers modularity for derivatives but involves 3–4 additional steps, lowering overall yield to 68–72%.

Diels-Alder-Dehydration of Bifuran Derivatives

Emerging methods adapt bifuran chemistry for biphenyl synthesis. Oxidative coupling of 2-methylfuran (2-MF) over Pd/C at 80°C forms 5,5'-dimethyl-2,2'-bifuran, which undergoes Diels-Alder reaction with ethylene at 180°C in the presence of La(OTf)₃. While primarily used for 4,4′-dimethylbiphenyl, this approach could be modified with ester-containing dienophiles to target the title compound.

Comparative Analysis of Preparation Methods

Parameter Direct Esterification Oxidation-Esterification Amination-Alkylation
Starting Material Cost Moderate ($120/kg) High ($280/kg) High ($310/kg)
Reaction Steps 1 2 3–4
Overall Yield 89–93% 82–85% 68–72%
Catalyst Cost Low ($5–10/kg) High ($50–70/kg) Moderate ($20–30/kg)
Scalability >100 kg/batch 50–100 kg/batch <10 kg/batch
Purity ≥98% 95–97% 90–92%

Key Insights :

  • Direct esterification balances cost and efficiency for industrial applications.
  • Oxidation-esterification suits high-purity demands but requires corrosion-resistant reactors.
  • Amination-alkylation is reserved for specialty derivatives due to multi-step complexity.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C achieves 99.2% purity, eliminating regioisomeric impurities (e.g., 3,4'-dimethyl variants). X-ray diffraction confirms the para-substituted biphenyl configuration, with lattice parameters a = 5.62 Å, b = 7.89 Å, and interplanar spacing of 3.45 Å.

Analytical Validation

  • HPLC : C18 column, 80:20 MeOH/H₂O, retention time 6.7 min.
  • NMR : δ 3.87 (s, 6H, -OCH₃), 7.45–7.62 (m, 8H, aromatic), 2.32 (s, 3H, -CH₃).
  • MS (ESI+) : m/z 285.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The compound can undergo esterification reactions to form various ester derivatives.

    Hydrolysis: The methyl ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

    Substitution Reactions: The biphenyl core can undergo electrophilic substitution reactions, similar to benzene.

Common Reagents and Conditions:

    Esterification: Methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Hydrolysis: [1,1’-Biphenyl]-4,4’-dicarboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate":

Overview of [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-methyl-, dimethyl ester
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-methyl-, dimethyl ester is an organic compound belonging to the biphenyl derivatives class. It features two connected benzene rings at the 1,1’ positions, with carboxylic acid groups at the 4,4’ positions, further modified with methyl ester groups.

Scientific Research Applications

  • Organic Synthesis: It serves as a building block in creating complex organic molecules.
  • Catalysis: It is used in preparing catalysts for various organic reactions.
  • Pharmaceuticals: It is explored for potential use in drug development because its biphenyl structure is common in many biologically active compounds.
  • Materials Science: It is used to produce polymers and other materials with specific properties.
  • Electronics: It is used in fabricating organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4,4’-dicarboxylic acid: This is the parent compound without the methyl ester groups.
  • [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester: This is a similar compound with both carboxylic acid groups esterified.
  • [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-: This is a similar compound with a methyl group on one of the carboxylic acids.

The presence of methyl ester groups in [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-, dimethyl ester makes it more reactive in esterification and hydrolysis reactions compared to its parent compound, allowing for specific applications in organic synthesis and materials science.

Other related compounds and their applications:

  • Dimethyl biphenyl-4,4′-dicarboxylate: This compound is used as a hepatoprotectant in the treatment of chronic hepatitis . It can stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in a HepG2 cell line at 250 µg/ml . It has been used in studies of hepatic fibrosis and chronic hepatocellular damage and appears to normalize alanine aminotransferase (ALT) levels when elevated . It may also be a starting reagent for synthesizing dimethyl 2-fluoro-and 2,2′-difluorobiphenyl-4,4′-dicarboxylates .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-, dimethyl ester is primarily related to its ability to undergo various chemical reactions. The biphenyl core can participate in electrophilic substitution reactions, while the ester groups can be hydrolyzed or further esterified. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Method References
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate None (parent compound) MOF precursor, high thermal stability Esterification of biphenyl acid
Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate -NO₂ (2) Intermediate for amino derivatives Nitration in H₂SO₄/HNO₃
Dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate -NH₂ (2) Thiourea/amide formation, MOF ligand Pd/C hydrogenation of nitro derivative
Dimethyl 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate -NH₂ (2,2') Luminescent MOFs (e.g., La³+/Eu³+ doping) Reduction of dinitro derivative
4'-Ethyl-4-methyl-2,6,2’-tetrahydroxy derivative -CH₃, -C₂H₅, -OH (2,6,2’,6’) Antifungal activity (isolated from Schinus terebinthifolius) Natural product isolation
Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate -NH₂ (4,4'), -COOCH₃ (2,2’) Optical materials (distinct carboxylate positioning) Multi-step amine functionalization

Physicochemical Properties

  • Solubility: The parent ester is soluble in organic solvents (e.g., THF, DCM), while amino and carboxylic acid derivatives show increased polarity and aqueous compatibility .
  • Thermal Stability: MOFs derived from diamino analogs (e.g., [La(bpdc)Cl(DMF)]) exhibit decomposition temperatures >500°C, highlighting their robustness .

Biological Activity

4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate, also known as dimethyl biphenyl-4,4'-dicarboxylate (CAS No. 792-74-5), is a biphenyl derivative notable for its applications in organic synthesis and potential biological activities. This compound features two benzene rings connected at the 1,1' positions with carboxylic acid groups at the 4,4' positions and methyl ester groups attached. Understanding its biological activity is crucial for its application in pharmaceuticals and materials science.

  • Molecular Formula: C16H14O4
  • Molecular Weight: 270.28 g/mol
  • Melting Point: 212°C to 216°C
  • Solubility: Insoluble in water
  • InChI Key: BKRIRZXWWALTPU-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its structural properties that allow it to participate in various chemical reactions. The biphenyl core enables electrophilic substitution reactions, while the ester groups are prone to hydrolysis and further esterification. These reactions facilitate interactions with different molecular targets, potentially leading to various biological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in biological systems. The compound's structure may enhance its ability to scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.

Hepatoprotective Effects

In studies involving hepatoprotective agents, dimethyl biphenyl-4,4'-dicarboxylate has shown promise in protecting liver cells from damage caused by toxins and oxidative stress. This property is particularly relevant for chronic hepatitis treatment, where liver protection is critical.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways could be explored further for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1,1'-Biphenyl-4,4'-dicarboxylic acidParent compoundLimited activity
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylateMethyl ester derivativeEnhanced reactivity
2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acidStructural analogPotential antioxidant

Case Study 1: Hepatoprotective Properties

A study conducted on the hepatoprotective effects of dimethyl biphenyl-4,4'-dicarboxylate involved administering the compound to animal models exposed to hepatotoxic agents. Results indicated a significant reduction in liver enzyme levels and histopathological improvements compared to control groups. This suggests a protective mechanism that warrants further investigation into its use as a therapeutic agent in liver diseases.

Case Study 2: Antioxidant Efficacy

In vitro assays measuring antioxidant capacity demonstrated that dimethyl biphenyl-4,4'-dicarboxylate effectively scavenged DPPH radicals. The IC50 value was comparable to known antioxidants such as ascorbic acid, indicating its potential utility in formulations aimed at reducing oxidative stress.

Q & A

Basic: What are the standard synthetic routes for preparing 4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via multi-step functionalization of biphenyl precursors. For example:

  • Step 1: Nitro groups are introduced via nitration of dimethyl biphenyl-4,4'-dicarboxylate under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Step 2: Reduction of nitro to amino groups using tin powder in HCl/methanol, achieving >70% yield .
  • Step 3: Methylation or alkylation at the 2-position using bromomethyl derivatives (e.g., dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate) under nucleophilic substitution conditions .

Key Variables:

  • Temperature (e.g., 80°C for nitro reduction) .
  • Solvent polarity (methanol/water mixtures favor reduction kinetics).
  • Catalytic systems (e.g., Pd/C for hydrogenation steps).

Advanced: How can structural contradictions in MOFs derived from this ligand be resolved during crystallographic refinement?

Answer:
MOFs built with this compound often exhibit disorder due to flexible biphenyl linkages or interpenetration. Strategies include:

  • SHELX Refinement: Use of constraints (e.g., DELU, SIMU) to model thermal motion and disorder .
  • Mixed-Linker Design: Combining with rigid ligands (e.g., 2,6-naphthalenedicarboxylate) to suppress interpenetration .
  • High-Resolution Data: Synchrotron X-ray sources improve resolution for ambiguous electron density regions .

Case Study: UMCM-9 MOF achieved non-interpenetrated frameworks by blending with naphthalenedicarboxylate, resolving pore-collapse issues .

Basic: What spectroscopic techniques are critical for confirming the purity of this compound?

Answer:

  • ¹H NMR: Key signals include aromatic protons (δ 7.42 ppm, singlet for methyl-substituted biphenyl) and ester methyl groups (δ 3.8–4.0 ppm) .
  • FT-IR: Ester C=O stretches (~1720 cm⁻¹) and absence of nitro (~1520 cm⁻¹) or amino (~3400 cm⁻¹) group peaks post-reduction .
  • Elemental Analysis: Match calculated vs. observed C/H/N ratios (e.g., C: 76.77% calculated vs. 76.62% observed) .

Advanced: How do steric effects from the 2-methyl group influence coordination geometry in MOFs?

Answer:
The 2-methyl group introduces steric hindrance, altering metal-ligand binding modes:

  • Distorted Octahedral Geometry: Observed in Zn-based MOFs, where methyl groups force non-linear carboxylate-metal coordination .
  • Pore Size Modulation: Methyl groups reduce pore aperture by ~3 Å compared to unsubstituted biphenyl linkers, impacting gas adsorption selectivity (e.g., CO₂/N₂) .

Experimental Validation: Single-crystal XRD of SNU-70 analogs shows torsion angles of 15–20° between biphenyl rings .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Hazards: Skin irritation (H315), eye damage (H319), respiratory irritation (H335) .
  • Mitigation: Use fume hoods, nitrile gloves, and P2 respirators. Avoid contact with strong acids/bases to prevent decomposition .
  • Storage: Seal in dry, inert containers at room temperature; monitor for ester hydrolysis under humid conditions .

Advanced: How can computational methods predict hydrogen storage performance in MOFs using this ligand?

Answer:

  • Grand Canonical Monte Carlo (GCMC): Simulates H₂ adsorption isotherms by modeling ligand rigidity and pore volume .
  • Density Functional Theory (DFT): Calculates binding energies (~5–8 kJ/mol for H₂) at carboxylate-metal clusters .
  • Validation: Experimental surface area (e.g., 1200 m²/g) vs. simulated results (1500 m²/g) highlights framework collapse limitations .

Basic: What are the primary applications of this compound in materials science?

Answer:

  • MOF Construction: As a linker for porous frameworks targeting CO₂ capture (e.g., ZELROZ analogs) .
  • Sensitizers: Ruthenium bipyridine complexes for dye-sensitized solar cells (e.g., cis-X₂bis(2,2'-bipyridyl) derivatives) .
  • Post-Synthetic Modification: Amino groups enable covalent functionalization (e.g., Schiff base formation) .

Advanced: How do synthetic byproducts (e.g., nitro intermediates) affect MOF crystallinity?

Answer:

  • Impurity-Driven Defects: Residual nitro groups disrupt long-range order, reducing crystallinity by 30–40% .
  • Mitigation: Purify ligands via column chromatography (silica gel, CH₂Cl₂/hexanes) prior to MOF synthesis .

Basic: How is the compound’s stability under hydrothermal conditions assessed?

Answer:

  • Thermogravimetric Analysis (TGA): Decomposition onset at ~250°C indicates thermal stability .
  • PXRD Post-Solvent Removal: Retention of diffraction peaks after activation (e.g., 12 h at 150°C under vacuum) confirms framework integrity .

Advanced: What strategies optimize ligand solubility for MOF synthesis?

Answer:

  • Solvent Tuning: Use polar aprotic solvents (DMF, DMSO) to dissolve carboxylate salts .
  • pH Control: Deprotonate carboxylic acids with triethylamine to enhance solubility in organic phases .
  • Microwave-Assisted Synthesis: Reduces reaction time from 72 h to 12 h, minimizing ligand degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.